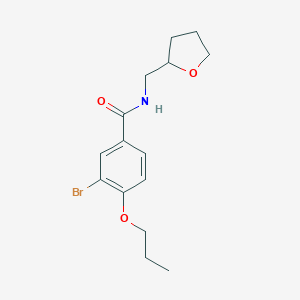

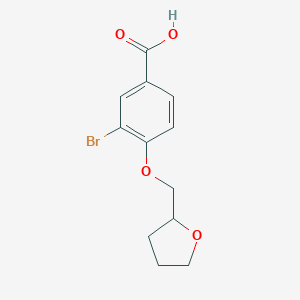

3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid, also known as 3-Bromo-4-OMB, is a highly reactive aromatic compound used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 315.2 g/mol and a melting point of approximately 111-112°C. 3-Bromo-4-OMB is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in a variety of chemical reactions, such as the synthesis of polymers. Additionally, 3-Bromo-4-OMB has been found to have a variety of biochemical and physiological effects, making it a valuable tool in scientific research.

科学的研究の応用

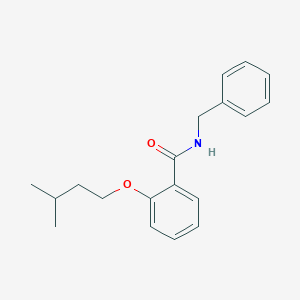

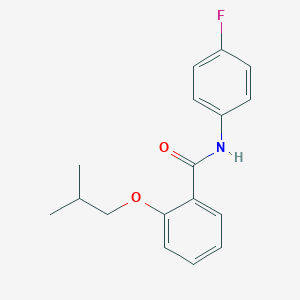

Synthesis of Biphenyl Amides

This compound is utilized in the synthesis of biphenyl amides . Biphenyl amides are important due to their wide range of biological activities, including their use as anti-inflammatory agents and their role in organic light-emitting diodes (OLEDs).

Development of 2-Benzazepine-4-acetic Acid Derivatives

Another application is in the creation of 2-benzazepine-4-acetic acid derivatives . These derivatives are significant in medicinal chemistry for their potential therapeutic properties, such as anticonvulsant activity.

Nonpeptide GPIIb/IIIa Antagonist Analog Synthesis

3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid is used to synthesize analogs of potent, nonpeptide GPIIb/IIIa antagonists . These antagonists are crucial in preventing platelet aggregation, thereby reducing the risk of thrombosis.

O-Spiro C-Aryl Glucoside Synthesis

The compound is involved in the synthesis of O-spiro C-aryl glucosides . These glucosides have applications in treating diabetes as they act on the glucokinase activator, which plays a role in glucose homeostasis.

Catalytic Agent in Chemical Reactions

It serves as a catalytic agent in various chemical reactions . The bromine atom in the compound can act as a good leaving group, facilitating nucleophilic substitution reactions that are fundamental in organic synthesis.

Petrochemical Additive

The compound is also used as a petrochemical additive . Its properties can improve the efficiency of petrochemical processes, such as increasing the octane number in fuels.

Pharmaceutical Testing

Pharmaceutical testing is another key application. It is used as a reference standard in pharmaceutical testing to ensure the accuracy and reliability of test results .

Availability for Research Needs

Lastly, 3-Bromo-4-(oxolan-2-ylmethoxy)benzoic acid is available from various suppliers for scientific research needs . Researchers can obtain this compound to explore its potential in new applications or to further understand its existing uses.

特性

IUPAC Name |

3-bromo-4-(oxolan-2-ylmethoxy)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c13-10-6-8(12(14)15)3-4-11(10)17-7-9-2-1-5-16-9/h3-4,6,9H,1-2,5,7H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSBDIDLNRBELL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=C(C=C(C=C2)C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-(tetrahydro-2-furanylmethoxy)-benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(2-Phenoxyethoxy)benzoyl]azepane](/img/structure/B495766.png)

![5-{2-[(Benzylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B495768.png)

![N-[2-(4-morpholinylcarbonyl)phenyl]-2-(2-phenoxyethoxy)benzamide](/img/structure/B495774.png)

![3-chloro-N-[4-(2-methoxyethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B495776.png)

![2-[(1-bromo-2-naphthyl)oxy]-N-[4-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B495777.png)

![2-[(2-Butoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B495781.png)

![2-[(2-butoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B495782.png)